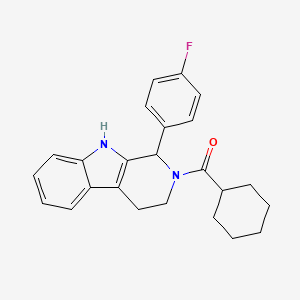
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as CTB or cyclothiazomycin B, is a naturally occurring beta-carboline alkaloid. This compound has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood. However, studies have suggested that 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from carrying out its normal function. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to exhibit antifungal and antibacterial activities by inhibiting the growth of various fungal and bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research as a potential anticancer agent. However, one limitation of using 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its limited availability. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring compound that can only be isolated in small quantities from the culture broth of Streptomyces sp. MJ635-ECF001.
Direcciones Futuras
There are several future directions for the research on 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One direction is to further investigate the mechanism of action of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in inhibiting the activity of topoisomerase I. Another direction is to explore the potential of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a combination therapy with other anticancer agents. Additionally, further research is needed to determine the toxicity and safety of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline in vivo. Finally, the synthesis of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline and its analogs should be optimized to increase the yield and availability of this promising compound.
Conclusion:
In conclusion, 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring beta-carboline alkaloid that exhibits various biological activities, including antitumor, antifungal, and antibacterial properties. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has shown promising results as a potential anticancer agent by inhibiting the growth of various cancer cell lines. The mechanism of action of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not fully understood, but studies have suggested that it inhibits the activity of topoisomerase I. Further research is needed to explore the potential of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline as a combination therapy with other anticancer agents and to optimize its synthesis for increased availability.
Métodos De Síntesis
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a naturally occurring compound that can be isolated from the culture broth of Streptomyces sp. MJ635-ECF001. The synthesis of 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been achieved through chemical modification of the naturally occurring beta-carboline alkaloids. Specifically, 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized by reacting 4-fluoroaniline with cyclohexanone to form 4-fluorophenylcyclohexanone, which is then reacted with tryptamine to form 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
Aplicaciones Científicas De Investigación
2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties. In particular, 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has shown promising results as a potential anticancer agent. Studies have shown that 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(cyclohexylcarbonyl)-1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been found to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and cell division.
Propiedades
IUPAC Name |
cyclohexyl-[1-(4-fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O/c25-18-12-10-16(11-13-18)23-22-20(19-8-4-5-9-21(19)26-22)14-15-27(23)24(28)17-6-2-1-3-7-17/h4-5,8-13,17,23,26H,1-3,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIUWORDMXIOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC3=C(C2C4=CC=C(C=C4)F)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B6128548.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6128553.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B6128555.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6128562.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6128565.png)
![6-isopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6128573.png)
![2-(dimethylamino)-7-[2-(1H-imidazol-2-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6128597.png)
![6-chloro-3-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6128598.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)

![2-{methyl[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amino}-1-phenylethanol](/img/structure/B6128626.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)heptanamide](/img/structure/B6128627.png)